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Cat. No.: B606451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the susceptibility of Human

Immunodeficiency Virus Type 1 (HIV-1) isolates to the integrase strand transfer inhibitor

(INSTI), cabotegravir. The following methodologies are essential for monitoring the

emergence of drug resistance, evaluating the efficacy of cabotegravir in different viral

subtypes, and guiding clinical treatment strategies.

Introduction
Cabotegravir is a potent INSTI available as a long-acting injectable formulation for both HIV-1

treatment and pre-exposure prophylaxis (PrEP). The emergence of drug resistance mutations

in the HIV-1 integrase gene can compromise its efficacy. Therefore, robust and reliable

methods for susceptibility testing are crucial. This document outlines two primary approaches:

phenotypic assays, which measure the direct effect of the drug on viral replication, and

genotypic assays, which identify resistance-associated mutations in the viral genome.

Part 1: Phenotypic Susceptibility Testing
Phenotypic assays provide a direct measure of how a virus's replication capacity is affected by

an antiretroviral drug. The result is typically expressed as the concentration of the drug required

to inhibit viral replication by 50% (EC50).
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Key Experimental Protocol: Recombinant Virus
Phenotypic Assay
This protocol describes the generation of recombinant viruses containing the integrase gene

from a patient's viral isolate, followed by the assessment of their susceptibility to cabotegravir.

Materials:

Cells:

HEK293T cells (for virus production)

Reporter cell line (e.g., TZM-bl, MAGI-CCR5, or a CEM-GFP line) expressing CD4,

CXCR4, and CCR5[1][2]

Plasmids:

An HIV-1 proviral vector with the integrase gene deleted or otherwise engineered for easy

cloning of a patient-derived integrase sequence.

Expression vector for a vesicular stomatitis virus G protein (VSV-G) or an appropriate HIV-

1 envelope glycoprotein.

Reagents:

Patient-derived plasma or peripheral blood mononuclear cells (PBMCs)

Viral RNA extraction kit

Reverse transcriptase and PCR reagents

Restriction enzymes and T4 DNA ligase (for cloning)

Cell culture media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS)

and antibiotics

Transfection reagent (e.g., calcium phosphate, lipofectamine)
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Cabotegravir (analytical grade)

Luciferase or beta-galactosidase assay substrate, or a flow cytometer for GFP-based

assays

P24 antigen ELISA kit

Methodology:

Viral RNA Extraction and RT-PCR:

Extract viral RNA from patient plasma or from the supernatant of cultured PBMCs.

Perform reverse transcription followed by PCR (RT-PCR) to amplify the full-length

integrase coding region. Use primers specific to conserved regions flanking the integrase

gene.

Generation of Recombinant Virus:

Clone the amplified patient-derived integrase gene into the integrase-deleted HIV-1

proviral vector.

Co-transfect HEK293T cells with the recombinant proviral plasmid and a VSV-G or HIV-1

envelope expression plasmid to produce infectious virus particles.[3]

Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by

centrifugation.

Determine the viral titer, for example, by p24 antigen ELISA.

Drug Susceptibility Assay:

Seed the reporter cell line (e.g., TZM-bl) in 96-well plates.

Prepare serial dilutions of cabotegravir in cell culture medium.

Infect the cells with a standardized amount of the recombinant virus in the presence of the

various concentrations of cabotegravir. Include a no-drug control.
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Incubate for 48-72 hours.

Measure the extent of viral replication by quantifying the reporter gene expression (e.g.,

luciferase activity, beta-galactosidase activity, or GFP-positive cells via flow cytometry).[1]

[2]

Data Analysis:

Calculate the percentage of viral inhibition for each drug concentration relative to the no-

drug control.

Determine the EC50 value by plotting the percentage of inhibition against the log of the

drug concentration and fitting the data to a sigmoidal dose-response curve.

Calculate the fold change in susceptibility by dividing the EC50 of the patient-derived virus

by the EC50 of a wild-type reference virus.

Data Presentation: Cabotegravir Fold Change for Key
Integrase Mutations
The following table summarizes the impact of common integrase resistance-associated

mutations (RAMs) on cabotegravir susceptibility, as determined by phenotypic assays. Data is

presented as the mean fold change (FC) in EC50 relative to a wild-type reference virus.
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Integrase Mutation(s)
Mean EC50 Fold Change
(FC) for Cabotegravir

Reference(s)

Single RAMs

N155H 3.3 [4]

Q148R 3.3 - 5.0 [4][5]

Double RAMs

Q148R + E138K 9.5 [4]

Q148H/R + G140A/S 9.5 [4]

L74I + Q148R 4.4 [5]

Triple RAMs

Q148K/H/R + E138A/K +

G140A/C/S
47.0 [4]

E138A/G140A/G163R/Q148R 429 - >1000 [6]

E138K/G140A/S147G/Q148K 429 - >1000 [6]

Note: The precise fold change can vary depending on the viral backbone and the specific

assay used.

Visualization: Phenotypic Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b606451?utm_src=pdf-body-img
https://www.benchchem.com/product/b606451?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC
[pmc.ncbi.nlm.nih.gov]

2. Rapid phenotypic drug susceptibility assay for HIV-1 with a CCR5 expressing indicator cell
line - PubMed [pubmed.ncbi.nlm.nih.gov]

3. stacks.cdc.gov [stacks.cdc.gov]

4. Assessing phenotypic effect of integrase strand-transfer inhibitor (INSTI)-based resistance
substitutions associated with failures on cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

5. Impact of Integrase Sequences from HIV-1 Subtypes A6/A1 on the In Vitro Potency of
Cabotegravir or Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Testing
Cabotegravir Susceptibility in HIV-1 Isolates]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b606451#protocols-for-testing-cabotegravir-
susceptibility-in-viral-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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